molecular formula C7H9NO3 B056812 2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 113366-77-1

2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No. B056812
M. Wt: 155.15 g/mol
InChI Key: JLDIHJOTWRRRRZ-UHFFFAOYSA-N
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Description

2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid is a chemical compound belonging to the oxazole family. It is notable for its diverse applications in organic synthesis and as an intermediate in various chemical reactions.

Synthesis Analysis

The synthesis of derivatives of oxazole-4-carboxylic acid, which is structurally similar to 2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid, can be achieved through various methods. For example, Tormyshev et al. (2006) describe a process involving the reaction of ethyl isocyanoacetic acid with sodium hydride in anhydrous benzene, followed by treatment with carboxylic acid chlorides or N-(acyloxy)pyrrolidine-2,5-diones, to produce 5-substituted oxazole-4-carboxylic acid esters (Tormyshev et al., 2006).

Molecular Structure Analysis

The structural characterization of oxazole derivatives can be achieved using various spectroscopic methods. For instance, Dong and Quan (2000) used X-ray diffraction to characterize a structurally similar compound, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate, revealing details about its crystalline structure (Dong & Quan, 2000).

Chemical Reactions and Properties

Oxazole derivatives exhibit a range of chemical reactions. For instance, Prokopenko et al. (2010) synthesized methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids, demonstrating their potential for further chemical transformations (Prokopenko et al., 2010).

Physical Properties Analysis

The physical properties of oxazole derivatives, such as their crystalline structure and molecular dimensions, can be determined through techniques like X-ray diffraction, as done by Dong and Quan (2000) for a related compound (Dong & Quan, 2000).

Chemical Properties Analysis

The chemical properties of oxazole derivatives can be diverse, depending on their specific substituents and functional groups. For instance, Hodgetts and Kershaw (2002) explored the synthesis of variously substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate, demonstrating the versatility of oxazole derivatives in organic synthesis (Hodgetts & Kershaw, 2002).

Scientific Research Applications

Synthesis and Chemical Properties

2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid is part of the broader class of N-heterocyclic compounds, which play a pivotal role in drug discovery, bioconjugation, and material science. These compounds are known for their stability to acidic and basic hydrolysis, and their ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets. The synthesis of N-heterocyclic compounds, such as 1,2,3-triazoles, has gained attention due to their broad spectrum of biological activities. The copper(I) catalyzed regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, a key click reaction, represents a pathway for constructing complex molecules from various starting materials, highlighting the significance of such compounds in synthetic chemistry and biological applications (Kaushik et al., 2019).

Antioxidant Capacity and Reaction Pathways

The reaction pathways of antioxidants, including compounds related to 2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid, can form coupling adducts with ABTS•+, indicating specific reactions for certain antioxidants. These reactions contribute to the total antioxidant capacity and highlight the role of such compounds in evaluating antioxidant systems in food and pharmaceutical products (Ilyasov et al., 2020).

Microwave-assisted Synthesis

The microwave-assisted synthesis technique has been employed to enhance the diversity and speed of research in chemistry, especially for compounds like benzoxazoles which are related to 2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid. This technique is beneficial for synthesizing a broad range of pharmacologically active compounds, demonstrating the importance of such methods in the efficient and quick production of biologically relevant molecules (Özil & Menteşe, 2020).

Photophysical Properties and Applications

1,3-Oxazoles, such as 2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid, have shown significant properties in material science and photophysical applications. Their incorporation into plastic scintillators, for example, has been explored to improve scintillation efficiency and stability under various conditions. This underscores the potential of 1,3-oxazole derivatives in the development of advanced materials and their applications in scientific and industrial fields (Salimgareeva & Kolesov, 2005).

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

properties

IUPAC Name

2-ethyl-5-methyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-5-8-6(7(9)10)4(2)11-5/h3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDIHJOTWRRRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30550760
Record name 2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid

CAS RN

113366-77-1
Record name 2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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